![molecular formula C18H38O6Si2 B15159384 Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate CAS No. 681210-95-7](/img/structure/B15159384.png)
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate is a chemical compound characterized by the presence of two trimethylsilyl groups and a butanedioate backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate typically involves the esterification of butanedioic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid, and the reaction is carried out under reflux to ensure complete esterification. The trimethylsilyl groups are introduced through a subsequent reaction with trimethylsilyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The butanedioate backbone plays a crucial role in the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl (1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Similar in structure but with a different backbone.
(2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate: Contains a tert-butyl(dimethyl)silyl group instead of trimethylsilyl.
Uniqueness
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate is unique due to its specific combination of trimethylsilyl groups and butanedioate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
Propriétés
Numéro CAS |
681210-95-7 |
|---|---|
Formule moléculaire |
C18H38O6Si2 |
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
dibutyl (2R,3R)-2,3-bis(trimethylsilyloxy)butanedioate |
InChI |
InChI=1S/C18H38O6Si2/c1-9-11-13-21-17(19)15(23-25(3,4)5)16(24-26(6,7)8)18(20)22-14-12-10-2/h15-16H,9-14H2,1-8H3/t15-,16-/m1/s1 |
Clé InChI |
SLVDJBMPCHPFCO-HZPDHXFCSA-N |
SMILES isomérique |
CCCCOC(=O)[C@@H]([C@H](C(=O)OCCCC)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CCCCOC(=O)C(C(C(=O)OCCCC)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
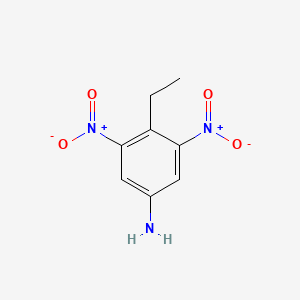
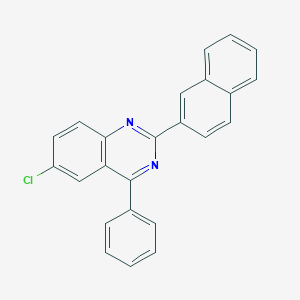
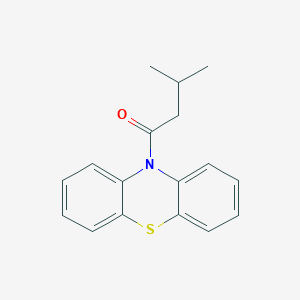
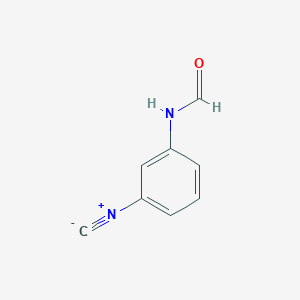
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)


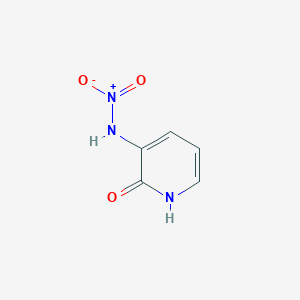

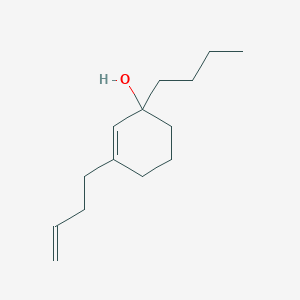


![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
